3-Bromo-5-(5-imidazolyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromo-5-(1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H,(H,11,12) |
InChI Key |
KKTXHHPBWCXESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 5 Imidazolyl Pyridine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of the target molecule, 3-Bromo-5-(5-imidazolyl)pyridine, suggests a primary disconnection at the C-C bond between the pyridine (B92270) and imidazole (B134444) rings. This disconnection is strategically advantageous as it breaks down the complex target into two more readily accessible precursors: a 3,5-disubstituted pyridine and a suitably functionalized imidazole. This approach allows for a convergent synthesis, where the two key fragments are prepared in parallel and then combined in a final step.
The most common and effective methods for forming such aryl-heteroaryl C-C bonds are palladium-catalyzed cross-coupling reactions. Therefore, the retrosynthetic strategy points towards precursors suitable for reactions like the Suzuki-Miyaura or Stille coupling. This leads to two principal disconnection pathways:
Pathway A (Suzuki-Miyaura approach): This involves the coupling of a 3-bromo-5-halopyridine (or a pyridine with a triflate group at the 5-position) with an imidazole-5-boronic acid or its ester.
Pathway B (Stille approach): This pathway would utilize the reaction between a 3-bromo-5-halopyridine and a 5-(trialkylstannyl)imidazole. lakotalakes.comadvancechemjournal.comgoogle.com
This analysis defines the subsequent synthetic challenges: the regioselective synthesis of a 3-bromo-5-functionalized pyridine and the preparation of a 5-functionalized imidazole building block. uni.luchemicalbook.com
Precursor Synthesis and Functionalization Approaches
The successful synthesis of this compound hinges on the efficient preparation of its key building blocks.
The synthesis of a 3-bromo-5-substituted pyridine is a critical step. The substitution pattern of pyridine dictates its reactivity towards electrophilic substitution, making direct and regioselective halogenation challenging.
Direct bromination of unsubstituted pyridine is often difficult and requires harsh conditions, typically leading to a mixture of products. However, the presence of directing groups can facilitate more selective halogenation. For instance, the bromination of certain substituted pyridines can be achieved with reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comnih.gov The regioselectivity is highly dependent on the electronic nature and position of the existing substituents on the pyridine ring. google.comchemicalbook.com For example, the bromination of 2-methoxypyridine (B126380) derivatives often occurs at specific positions dictated by the directing effect of the methoxy (B1213986) group. acs.org
A potential direct approach to a precursor for this compound could involve the bromination of a 3-substituted pyridine that directs the incoming bromine to the 5-position, or vice-versa. However, achieving the desired 3,5-disubstitution pattern with high selectivity through direct halogenation can be a low-yielding process.
Given the challenges of direct halogenation, functional group interconversion (FGI) often provides a more reliable route to specifically substituted bromopyridines. A powerful and widely used method is the Sandmeyer reaction , which allows for the introduction of a bromine atom at a specific position on the ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. growingscience.com
A plausible synthetic route starting from a readily available aminopyridine would be:
Start with a 3-amino-5-substituted pyridine.
Convert the amino group at the 3-position to a bromo group via the Sandmeyer reaction.
For example, starting with 3-amino-5-methylpyridine, one could perform a Sandmeyer reaction to yield 3-bromo-5-methylpyridine. The methyl group could then be further functionalized if necessary for coupling, although a more direct route would start with a precursor where the 5-position is already set up for the imidazole coupling. Another FGI approach involves the nucleophilic substitution of a suitable leaving group, such as a triflate, with a bromide source.
The imidazole ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. For the synthesis of this compound, a 5-functionalized imidazole is required for the key coupling step.
Several established methods can be employed to construct the imidazole core.
Debus-Radziszewski Imidazole Synthesis: This classical method involves a one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. uni.lu By choosing the appropriate aldehyde, one can introduce a substituent at the C2 position of the imidazole ring. To obtain a 5-substituted imidazole, a substituted 1,2-dicarbonyl compound would be required.
Van Leusen Imidazole Synthesis: This is a versatile and widely used modern method for synthesizing imidazoles. It involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. The reaction can be performed as a three-component reaction between an aldehyde, an amine, and TosMIC, which offers great flexibility in introducing substituents onto the imidazole ring. For the synthesis of a 5-substituted imidazole, the appropriate substituted aldehyde and amine would be utilized.
Once the imidazole ring is formed, it must be functionalized at the 5-position for the coupling reaction. This can be achieved through direct iodination using reagents like N-iodosuccinimide or iodine in the presence of a base, which can lead to compounds like 4(5)-iodo-1H-imidazole. Alternatively, a stannyl (B1234572) group can be introduced to create a 5-(tributylstannyl)imidazole, which is a suitable partner for Stille couplings.
Synthesis of Imidazole Building Blocks
Functionalization of Imidazole Ring at Position 5
The functionalization of the imidazole ring is a crucial aspect of synthesizing complex imidazole-containing molecules. Directing substituents to the C5 position of the imidazole moiety is a key strategic consideration.
One approach involves the use of imidazole N-oxides. beilstein-journals.org These substrates can undergo nucleophilic substitution of a hydrogen atom (SNH) at the C5 position. beilstein-journals.org For instance, the reaction of 2H-imidazole 1-oxides with organolithium reagents under transition-metal-free conditions has been reported to yield C5-functionalized products. beilstein-journals.org This method is particularly useful for introducing aryl moieties.
Another strategy for functionalizing the imidazole ring involves direct C-H arylation. nih.gov Palladium catalysis can be employed to selectively arylate the C5 position of an imidazole ring using aryl halides. nih.gov The choice of catalyst, ligand, and base is critical for achieving high regioselectivity and yield. Protecting groups on the imidazole nitrogen can also influence the outcome of the reaction, sometimes requiring a "SEM-switch" strategy to convert an unreactive C4 position to a more reactive C5 position for subsequent arylation. nih.gov
The insertion of specific groups at the C5 position can also influence the electronic properties and biological activity of the resulting molecule. For example, introducing a methyl group at this position has been shown to impact the pKa of the neighboring nitrogen atom and can confer selectivity for certain biological targets. nih.gov
Cross-Coupling Strategies for Pyridine-Imidazole Linkage
The formation of the bond connecting the pyridine and imidazole rings is a pivotal step in the synthesis of this compound and its analogs. Cross-coupling reactions are the most prevalent methods for achieving this linkage.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, offering high efficiency and broad functional group tolerance. acs.org
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl or heteroaryl partners. mdpi.com In the context of synthesizing pyridine-imidazole compounds, this typically involves the reaction of a bromopyridine with an imidazole boronic acid or a related boron-containing species. nih.gov
The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)2 or using a preformed catalyst such as Pd(PPh3)4. mdpi.com The choice of ligand is crucial for the success of the coupling, with various phosphine-based ligands being employed to enhance catalyst activity and stability. researchgate.net The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve good yields. mdpi.com For instance, bases like K3PO4 and solvents such as 1,4-dioxane (B91453) have been found to be effective in certain systems. mdpi.com
A significant challenge in the Suzuki-Miyaura coupling of some heterocyclic boronic acids is their instability, which can lead to protodeboronation. nih.gov To address this, more stable boron derivatives like lithium triisopropyl borates have been developed, allowing for the successful coupling of sensitive heterocyclic partners. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | mdpi.com |
| Heteroaryl Halides | Lithium triisopropyl borates | Pd catalyst | - | THF/water | Good | nih.gov |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Pd catalyst | - | - | - | beilstein-journals.org |
While the Suzuki-Miyaura coupling forms a C-C bond, the Buchwald-Hartwig amination is a premier method for constructing C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly relevant for synthesizing analogs of this compound where the imidazole ring is linked to the pyridine through a nitrogen atom.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands, including sterically hindered and bidentate ligands like BINAP and DPPP, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. acs.orgwikipedia.org
The choice of base is critical, with common bases including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3). acs.orgresearchgate.net The solvent also plays a significant role, with toluene (B28343) and dioxane being frequently used. libretexts.orgresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Palladium-catalyzed cross-coupling of amines with aryl halides. | wikipedia.org |
| Bond Formed | Carbon-Nitrogen (C-N) | wikipedia.org |
| Key Developments | Advancements in phosphine ligands have broadened the substrate scope and improved reaction conditions. | wikipedia.org |
| Common Catalysts | Pd(0) complexes with phosphine ligands. | libretexts.org |
| Application | Widely used in the synthesis of pharmaceuticals and natural products containing aryl amine moieties. | wikipedia.org |
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions or Chan-Evans-Lam (CEL) couplings, provide an alternative to palladium-based methods for forming C-N and C-C bonds. nih.govcmu.edu These reactions are particularly useful for the N-arylation of imidazoles.
In a typical Chan-Evans-Lam reaction, an imidazole is coupled with an arylboronic acid in the presence of a copper(II) salt, such as Cu(OAc)2, often with a base like pyridine or triethylamine. nih.govcmu.edu The reaction can often be performed under mild conditions, including at room temperature. cmu.edu More recent advancements have led to the development of catalytic versions of this reaction, using diamine-copper complexes or pyridine N-oxides as ligands to improve efficiency. cmu.eduacs.org
Copper catalysis has also been employed in domino reactions to construct fused imidazole-pyridine systems, such as imidazo[1,2-a]pyridines, in a one-pot process. acs.org Furthermore, copper-catalyzed cascade reactions involving C-N coupling followed by intramolecular C-H amination have been developed for the synthesis of complex fused heterocyclic systems like imidazo[1,2-b]indazole. rsc.org
Metal-Free Coupling Approaches
While metal-catalyzed reactions are dominant, there is a growing interest in developing metal-free coupling methods due to concerns about cost and toxicity of residual metals in final products.
One such approach involves the nucleophilic substitution of a hydrogen atom (SNH) on an electron-deficient heterocycle. For example, pyridines can undergo site-selective cross-coupling with secondary phosphine chalcogenides in the presence of an acylacetylene as an oxidant, proceeding under metal-free conditions. rsc.org
Another metal-free strategy involves the base-mediated deaminative coupling of benzylamines with nitriles to synthesize 2,4,5-trisubstituted imidazoles. sci-hub.se This reaction is promoted by a strong base like potassium tert-butoxide (KOtBu) and proceeds with the liberation of ammonia. sci-hub.se These methods, while still under development for the specific synthesis of this compound, highlight the potential for future metal-free synthetic routes.
Directed ortho-Metalation and Functionalization Techniques
Directed ortho-metalation (DoM) stands as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridine derivatives, the position of metalation is guided by a directing metalation group (DMG). For substrates like 3-bromopyridine (B30812), the bromine atom itself can serve as a DMG, although it is considered a weaker director compared to other functional groups.
The direct deprotonation of substituted pyridines can be challenging due to the electron-deficient nature of the ring, which can lead to side reactions. znaturforsch.com However, the use of strong, non-nucleophilic bases under controlled conditions can achieve selective metalation. For instance, lithium dialkylamides (like LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. The reaction of 3-bromopyridine with LDA at low temperatures (e.g., -95 °C) can lead to regioselective lithiation at the C-4 position. znaturforsch.com This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
A combination of lithiation followed by transmetalation to a different metal, such as zinc or magnesium, can expand the scope of subsequent reactions. For example, after lithiation of 3-bromopyridine at the C-4 position, transmetalation with ZnCl2 forms an organozinc reagent. znaturforsch.com This species can then participate in palladium-catalyzed Negishi cross-coupling reactions with aryl halides, introducing an aryl group at the C-4 position of the 3-bromopyridine core. znaturforsch.com
The use of highly hindered magnesium bases, such as TMPMgCl·LiCl, has also proven effective for the directed metalation of pyridines bearing sensitive functional groups. harvard.edu These reagents can achieve high regioselectivity under milder conditions than traditional lithium bases. znaturforsch.comharvard.edu For example, 3,5-dibromopyridine (B18299) can be selectively magnesiated at the C-2 position using TMPMgCl·LiCl. znaturforsch.com
| Directing Group | Base | Position of Metalation | Subsequent Reaction | Product Type | Reference |
| 3-Bromo | LDA | C-4 | Trapping with an electrophile (e.g., DMF) | 4-substituted-3-bromopyridine | znaturforsch.com |
| 3-Bromo | LDA, then ZnCl2 | C-4 | Negishi cross-coupling | 4-aryl-3-bromopyridine | znaturforsch.com |
| 3,5-Dibromo | TMPMgCl·LiCl | C-2 | Trapping with an electrophile (e.g., DMF) | 2-substituted-3,5-dibromopyridine | znaturforsch.com |
Post-Synthetic Derivatization of this compound
Post-synthetic modification refers to the chemical transformation of a core molecule to generate a library of analogues with diverse functionalities. For this compound, derivatization can be achieved at several positions, offering a versatile platform for developing new chemical entities.
Modifications at the Bromine Position
The bromine atom on the pyridine ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of organoboron reagents, such as arylboronic acids. mdpi.com
For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4. mdpi.com This methodology is broadly applicable to the bromine at the 3-position of the pyridine ring in the title compound, enabling the introduction of diverse aryl and heteroaryl substituents. This reaction is generally tolerant of a wide array of functional groups on the coupling partner. mdpi.com
| Reaction Type | Catalyst | Coupling Partner | Product | Reference |
| Suzuki-Miyaura | Pd(PPh3)4 | Arylboronic acid | 3-Aryl-5-(5-imidazolyl)pyridine | mdpi.com |
Modifications at the Imidazole Nitrogen Atoms (e.g., N-alkylation)
The imidazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent alkylation. The N-alkylation of imidazoles can be achieved using various alkylating agents under basic conditions. nih.gov Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of nitrogen-containing heterocycles, often providing clean reactions and high yields. researchgate.net
In the case of related imidazo[4,5-b]pyridine systems, alkylation can lead to a mixture of regioisomers, with substitution occurring at different nitrogen atoms within the heterocyclic core. nih.gov The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under PTC conditions can yield both N3 and N4-alkylated products. nih.gov The choice of alkylating agent and reaction conditions can influence the regioselectivity of the N-alkylation. beilstein-journals.org For this compound, one would expect alkylation to occur at one of the two imidazole nitrogen atoms, and the specific site may be influenced by steric and electronic factors. The use of different bases and solvents can be explored to control the site of alkylation.
| Alkylating Agent | Conditions | Product | Reference |
| Alkyl Halides | Phase-Transfer Catalysis (PTC) | N-alkylated imidazole derivatives | researchgate.netnih.gov |
| Primary/Secondary Alcohols | Cobalt(II) complex catalyst | N-alkylated amines/imidazoles | rsc.org |
| Dialkyl Carbonates | Heat | N-alkyl imidazoles | researchgate.net |
Further Functionalization of the Pyridine and Imidazole Rings
Beyond the bromine and imidazole nitrogen atoms, the pyridine and imidazole rings themselves can be further functionalized. Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic scaffolds like imidazo[1,2-a]pyridines, which share structural similarities with the title compound. nih.govrsc.org These reactions allow for the introduction of substituents directly onto the carbon atoms of the heterocyclic rings, often under radical or photocatalytic conditions. rsc.orgmdpi.com
For example, visible-light-mediated photocatalysis has been employed for the C-H functionalization of imidazo[1,2-a]pyridines at the C3 position, enabling reactions such as thiocyanation, trifluoromethylation, and aminoalkylation. nih.govmdpi.com These methods often exhibit high regioselectivity and functional group tolerance. While direct extrapolation to this compound requires experimental validation, these advanced methodologies suggest potential pathways for the further diversification of this scaffold. For instance, radical-based reactions could potentially target the C-H bonds on either the pyridine or the imidazole ring, leading to novel derivatives. rsc.org
An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated at this time.
Extensive searches for published scientific literature containing the specific experimental data required for this topic have been unsuccessful. Detailed research findings and data for the following analytical techniques for this compound are not available in the public domain or indexed repositories:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)
Mass Spectrometry (MS)
Infrared (IR) and Raman Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
While information exists for isomers and derivatives, such as 3-Bromo-5-(1H-imidazol-2-yl)pyridine and various other substituted imidazo[4,5-b]pyridines, no specific spectroscopic data corresponding to the exact structure of this compound could be located. Adhering to the strict requirement of focusing solely on the requested compound prevents the use of data from these related but distinct molecules.
Advanced Spectroscopic and Structural Elucidation Methodologies
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides unambiguous information about the spatial arrangement of atoms within a crystalline solid. sigmaaldrich.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. This data is crucial for understanding the molecule's conformation and how it arranges itself in a crystal lattice.
While specific crystallographic data for 3-Bromo-5-(5-imidazolyl)pyridine is not available in the cited public literature, the general methodology would involve growing a suitable single crystal of the compound, a process that can be achieved by techniques such as slow evaporation of a solvent. bldpharm.com Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer to collect the diffraction data. The subsequent structure solution and refinement process reveals the asymmetric unit of the crystal and how it builds up the entire crystal structure through symmetry operations. This analysis provides a detailed picture of the solid-state molecular geometry and the packing of the molecules within the crystal.
Elucidation of Tautomeric Forms and Regioisomers
The imidazole (B134444) ring in this compound can exist in different tautomeric forms, depending on the position of the hydrogen atom on the nitrogen atoms of the imidazole ring. Furthermore, the imidazole ring can be attached to the pyridine (B92270) ring at different positions, leading to regioisomers. Single-crystal X-ray diffraction is an invaluable tool for definitively identifying the specific tautomer and regioisomer present in the solid state. uni.lubldpharm.com
For instance, analysis of related heterocyclic compounds has shown that the position of substituents can influence which tautomer is more stable and crystallizes. uni.lu In the case of this compound, X-ray diffraction would precisely locate the hydrogen atom on the imidazole ring, distinguishing between the possible tautomers. The connectivity between the pyridine and imidazole rings would also be unequivocally established, confirming the intended 5-(5-imidazolyl) substitution pattern. The existence of different tautomers or the presence of a mixture of tautomers in the crystal can have a significant impact on the compound's properties, including its hydrogen bonding capabilities and potential biological activity. bldpharm.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-Stacking)
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to comprehending the stability and physical properties of the crystalline material. Single-crystal X-ray diffraction data serves as the basis for detailed analyses of these interactions. sigmaaldrich.com
Hydrogen Bonding: The presence of nitrogen atoms in both the pyridine and imidazole rings of this compound makes it a candidate for forming hydrogen bonds. The imidazole N-H group can act as a hydrogen bond donor, while the nitrogen atoms of both rings can act as acceptors. X-ray diffraction can precisely measure the distances and angles of these hydrogen bonds, providing insight into their strength and role in the crystal packing.
π-Stacking: The aromatic pyridine and imidazole rings can engage in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial in the formation of stacked molecular arrangements in the crystal. The centroid-to-centroid distance between the rings, as determined from the crystal structure, is a key parameter used to characterize these interactions.
Although specific experimental data for this compound is not publicly available, the table below illustrates the type of information that would be generated from a single-crystal X-ray diffraction study and subsequent Hirshfeld surface analysis for a hypothetical related compound.
| Interaction Type | Contribution to Hirshfeld Surface |
| H···H | 40-50% |
| C···H/H···C | 20-25% |
| N···H/H···N | 10-15% |
| Br···H/H···Br | 5-10% |
| C···C | 3-5% |
| Other | <5% |
This comprehensive structural analysis, combining experimental X-ray diffraction with computational tools like Hirshfeld surface analysis, provides a deep understanding of the solid-state structure of this compound, which is essential for predicting its properties and designing new materials or biologically active molecules.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Geometric and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, electronic properties, and reactivity of molecules.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. For this purpose, methods like B3LYP with a 6-311G(d,p) basis set are commonly used. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Related Imidazole (B134444) Derivative (Note: Data below is for a related 4,5-diphenyl-1H-imidazole derivative, as specific data for 3-Bromo-5-(5-imidazolyl)pyridine is not available in the cited literature. This serves as an illustrative example of typical bond lengths and angles.) tandfonline.com
| Parameter | Bond Length (Å) / Angle (°) |
| C=N (Imidazole) | 1.38 |
| C-N (Imidazole) | 1.39 |
| C-C (Inter-ring) | 1.48 |
| C-N-C (Angle) | 108.5 |
| N-C-N (Angle) | 110.0 |
This interactive table provides representative data to illustrate typical geometric parameters derived from DFT calculations.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. tandfonline.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarized. nih.gov
In this compound, the HOMO is expected to be distributed primarily over the electron-rich imidazole ring, while the LUMO would likely be located on the electron-deficient pyridine (B92270) ring. The presence of the bromine atom, an electron-withdrawing group, would further influence the energy levels of these orbitals. FMO analysis helps predict how the molecule will interact with other chemical species and its potential for intramolecular charge transfer (ICT). tandfonline.com
Table 2: Illustrative FMO Data for Imidazo[1,2-a]pyrimidine Derivatives (Note: The following data is for related compounds and illustrates the typical energy values obtained from DFT calculations.) nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -6.21 | -1.98 | 4.23 |
| Derivative B | -6.15 | -2.11 | 4.04 |
This interactive table showcases sample HOMO-LUMO energy data, highlighting how modifications to the molecular structure can alter electronic properties.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. tandfonline.comresearchgate.net It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are favorable for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of both the pyridine and imidazole rings, as they possess lone pairs of electrons. The area around the bromine atom would exhibit a region of positive potential, known as a "sigma-hole," making it a potential halogen bond donor. researchgate.net The hydrogen atoms, particularly the one on the imidazole ring, would also show positive potential.
In the context of this compound, NBO analysis would reveal the extent of electronic communication between the pyridine and imidazole rings. Key interactions would likely involve the donation of electron density from the lone pairs (n) of the nitrogen atoms into the antibonding pi-orbitals (π*) of the aromatic rings. These charge transfer phenomena are fundamental to the molecule's electronic properties.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Beyond electronic structure, quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structural elucidation when compared with experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. acs.orgnih.govrsc.org By comparing the calculated spectra of potential isomers or conformers with experimental results, the correct structure can be confidently assigned. rsc.org
For this compound, theoretical calculations would predict distinct chemical shifts for each proton and carbon atom. The protons on the pyridine ring would be influenced by the electronegativity of the ring nitrogen and the bromine substituent. The imidazole protons would have their own characteristic shifts. Similarly, the ¹³C NMR spectrum would show a specific signal for the carbon atom bonded to the bromine, which is often shifted due to the heavy atom effect. acs.org While a specific calculated spectrum for this molecule is not available in the searched literature, benchmark studies on other organic molecules show that methods like WP04/6-311++G(2d,p) can predict ¹H shifts with a root-mean-square deviation of just 0.07 to 0.19 ppm. mdpi.com
Predicted Vibrational Frequencies (IR, Raman)
Theoretical vibrational analysis, typically performed using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), is crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For this compound, calculations would predict the frequencies and intensities of its fundamental vibrational modes. These calculations help in the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine and imidazole rings. researchgate.net
The vibrational spectrum of this molecule is characterized by distinct modes associated with its constituent rings and the carbon-bromine bond. Aromatic C-H stretching vibrations are typically predicted to appear in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine and imidazole rings are expected in the 1400–1650 cm⁻¹ range. The C-Br stretching frequency is anticipated at a lower wavenumber, characteristic of heavy atom vibrations.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Ring of Origin |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine, Imidazole |
| C=N Stretch | 1580 - 1650 | Pyridine |
| C=C Stretch | 1400 - 1600 | Pyridine, Imidazole |
| Ring Breathing | ~1000 | Pyridine, Imidazole |
| C-Br Stretch | 500 - 600 | Pyridine |
| In-plane C-H Bend | 1050 - 1200 | Imidazole |
Note: These are typical frequency ranges based on DFT studies of related heterocyclic compounds and are not from a direct experimental measurement of this compound.
Predicted UV-Vis Absorption Maxima
Time-dependent density functional theory (TD-DFT) is the standard computational method for predicting the electronic absorption spectra of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. youtube.com The predicted spectrum is expected to show absorptions characteristic of π → π* and n → π* transitions within the aromatic system. researchgate.net
The conjugation between the pyridine and imidazole rings constitutes the primary chromophore. TD-DFT studies on analogous styrylpyridine and imidazo[4,5-b]pyridine systems show that the choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set can influence the accuracy of the predicted λ_max values. nih.govmdpi.com The calculations for this compound would likely predict strong π → π* transitions in the UV region, with the possibility of n → π* transitions at longer wavelengths.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π → π* | 250 - 350 | High-intensity transition involving the conjugated π-system of the pyridine and imidazole rings. |
| n → π* | > 300 | Lower-intensity transition involving the promotion of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital. |
Note: The predicted values are estimations based on TD-DFT studies of similar heterocyclic structures. nih.govresearchgate.net The solvent environment can also cause shifts in absorption maxima.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions in different environments. nih.gov Using force fields like AMBER or CHARMM, MD simulations can model the molecule's interactions with solvent molecules or a biological receptor. mdpi.comresearchgate.net
Tautomerism and Isomerization Studies
The imidazole ring in this compound introduces the possibility of prototropic tautomerism. The proton on the imidazole nitrogen can potentially reside on either of the two nitrogen atoms, leading to two different tautomeric forms. The relative stability of these tautomers is influenced by the electronic effects of the bromo-substituted pyridine ring and the surrounding environment (e.g., solvent polarity).
Computational studies using DFT can predict the energies of the different tautomers to determine the most stable form. The energy difference between tautomers indicates the position of the equilibrium. researchgate.net For related imidazolyl-pyridine systems, it has been shown that the tautomeric equilibrium can be slow on the NMR timescale, allowing for the potential observation of distinct species. researchgate.net
Reactivity Descriptors and Global Reactivity Parameters (GRPs)
Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's chemical reactivity and stability. researchgate.netdergipark.org.tr These parameters are calculated using DFT and help in understanding the molecule's propensity to act as an electron donor or acceptor. researchgate.netnih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich imidazole and pyridine rings, while the LUMO would also be located on the π-system. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. mdpi.com The presence of the electronegative bromine atom and the nitrogen-rich heterocyclic rings will influence these frontier orbitals and the resulting reactivity parameters.
Table 3: Global Reactivity Parameters and Their Significance
| Parameter | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Propensity of the species to accept electrons. dergipark.org.tr |
Note: These parameters are calculated from the HOMO and LUMO energies obtained from DFT calculations.
Reactivity and Chemical Transformations of 3 Bromo 5 5 Imidazolyl Pyridine
Reactivity of the Bromine Atom (e.g., nucleophilic aromatic substitution, cross-coupling)
The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for a variety of chemical modifications. Its reactivity is influenced by the electronic nature of the pyridine ring and the attached imidazole (B134444) moiety.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on pyridine rings generally occurs at the 2- and 4-positions, which are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The 3-position, where the bromine atom resides in the title compound, is significantly less reactive towards traditional SNAr reactions. This is because the negative charge in the Meisenheimer-like intermediate cannot be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at the C-3 position.
However, substitution of the bromine atom can be achieved under forcing conditions or through alternative mechanisms. For instance, reactions involving very strong nucleophiles or the formation of a highly reactive pyridyne intermediate can lead to the displacement of the bromide.
Cross-Coupling Reactions:
The bromine atom at the 3-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 3-Bromopyridine (B30812) Scaffolds
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd/phosphine (B1218219) complexes | Biaryl or heteroaryl compounds |
| Heck Coupling | Alkenes | Pd(OAc)₂, Pd/phosphine complexes | Substituted alkenes |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/phosphine ligands (e.g., BINAP, XPhos) | Aryl amines |
| Sonogashira Coupling | Terminal Alkynes | Pd/phosphine complex, Cu(I) co-catalyst | Aryl alkynes |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ or other Pd complexes | Biaryl or vinyl compounds |
The Suzuki-Miyaura coupling is a particularly versatile method for forming biaryl structures by reacting 3-bromo-5-(5-imidazolyl)pyridine with various aryl or heteroaryl boronic acids or esters. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The electronic nature of the imidazole ring is expected to influence the reaction kinetics but not prevent the coupling.
The Heck reaction provides a means to introduce alkenyl groups by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is valuable for the synthesis of precursors to more complex molecules.
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgchemspider.comlibretexts.org This reaction is a powerful tool for the synthesis of a wide range of substituted amino-pyridines.
Electrophilic Aromatic Substitution on the Pyridine and Imidazole Rings
The pyridine and imidazole rings exhibit distinct reactivities towards electrophilic aromatic substitution (EAS).
Pyridine Ring:
The pyridine ring is an electron-deficient system, making it significantly less reactive towards electrophiles than benzene. Electrophilic substitution on pyridine generally requires harsh reaction conditions and proceeds primarily at the 3- and 5-positions, as these positions are less deactivated than the 2-, 4-, and 6-positions. In this compound, the 5-position is already substituted. Therefore, any further electrophilic attack on the pyridine ring would be expected to occur at the C-3 position, displacing the bromine, or at the less favorable C-2, C-4, or C-6 positions. However, direct electrophilic substitution on the pyridine ring is often challenging due to the basicity of the nitrogen atom, which can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.
Imidazole Ring:
In contrast to the pyridine ring, the imidazole ring is an electron-rich heterocycle and is readily susceptible to electrophilic attack. The substitution pattern is dependent on the reaction conditions and the nature of the electrophile. In a neutral imidazole, electrophilic substitution typically occurs at the C-4 or C-5 positions. The presence of the pyridine substituent at the C-5 position of the imidazole ring in the title compound would direct incoming electrophiles to the C-4 position of the imidazole ring. The nitrogen atoms of the imidazole ring can also be sites of electrophilic attack, particularly alkylation or acylation.
Nucleophilic Attack at the Pyridine and Imidazole Rings
Pyridine Ring:
As previously mentioned, the pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The C-3 and C-5 positions are generally not susceptible to direct nucleophilic attack unless a good leaving group is present and the reaction proceeds through an elimination-addition (pyridyne) mechanism. In this compound, direct nucleophilic attack on the pyridine ring carbons is unlikely under standard conditions.
Imidazole Ring:
The imidazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic substitution on the imidazole ring is rare and typically requires the presence of strongly electron-withdrawing groups on the ring to activate it towards such reactions. Therefore, direct nucleophilic attack on the imidazole ring of this compound is not a favored reaction pathway.
Metal-Catalyzed Transformations and Functionalization
Beyond the cross-coupling reactions mentioned in section 5.1, other metal-catalyzed transformations can be employed to functionalize this compound.
Metal-Halogen Exchange:
The bromine atom can undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, to generate a lithiated pyridine species. wikipedia.org This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 3-position. This method provides a complementary approach to palladium-catalyzed cross-coupling reactions.
Table 2: Potential Functionalization via Metal-Halogen Exchange
| Reagent | Electrophile | Resulting Functional Group |
| 1. n-BuLi or t-BuLi2. Electrophile | CO₂ | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohol | |
| Alkyl halides | Alkyl group | |
| DMF | Aldehyde | |
| B(OR)₃ | Boronic ester |
C-H Activation:
Directed C-H activation is a modern synthetic strategy that could potentially be applied to this compound. The nitrogen atoms in both the pyridine and imidazole rings can act as directing groups, facilitating the selective functionalization of specific C-H bonds in the presence of a suitable transition metal catalyst. This would allow for the introduction of functional groups without pre-functionalization (i.e., the bromine atom).
Ring-Opening and Ring-Closing Reactions Involving the Pyridine or Imidazole Moieties
While generally stable aromatic systems, both pyridine and imidazole rings can undergo ring-opening or ring-closing reactions under specific conditions, although such reactions are not common for this particular substitution pattern.
Pyridine Ring:
The pyridine ring is highly stable and its ring-opening requires harsh conditions. Reductive cleavage can sometimes be achieved using strong reducing agents. Certain substituted pyridinium (B92312) salts can undergo ring-opening upon reaction with nucleophiles, but this is less relevant for the neutral this compound.
Imidazole Ring:
The imidazole ring can be more susceptible to ring-opening than the pyridine ring, particularly when quaternized at one of the nitrogen atoms. For example, treatment of certain N-alkylated imidazoles with strong bases can lead to ring cleavage. However, for the unsubstituted imidazole moiety in the title compound, ring-opening would likely require specific and vigorous reaction conditions.
Ring-closing reactions to form additional fused rings are also conceivable, for instance, if appropriate functional groups were introduced onto the pyridine or imidazole rings, which could then undergo intramolecular cyclization.
Coordination Chemistry and Metal Complexation Studies
3-Bromo-5-(5-imidazolyl)pyridine as a Monodentate, Bidentate, or Multidentate Ligand
This compound possesses two primary nitrogen donor atoms, one on the pyridine (B92270) ring and two on the imidazole (B134444) ring (the pyrrole-type NH and the pyridine-type N). This structure allows for several coordination modes:
Monodentate Coordination: The ligand can coordinate to a metal center through the more accessible and generally more basic pyridine nitrogen atom. Alternatively, coordination can occur through the sp2-hybridized nitrogen of the imidazole ring. The choice of the coordination site can be influenced by steric factors and the electronic properties of the metal center.
Bidentate Coordination: The geometry of the molecule, with the imidazole and pyridine rings linked at the 5-position, allows for the formation of a chelate ring by coordinating through both the pyridine nitrogen and one of the imidazole nitrogens. This bidentate coordination mode is common for ligands with similar structures and typically leads to the formation of stable five- or six-membered chelate rings with a metal ion. The specific nitrogen atom of the imidazole ring involved in chelation would depend on the conformational flexibility of the ligand and the preferred coordination geometry of the metal.
Bridging Ligand: The presence of two distinct N-donor heterocyclic systems allows this compound to act as a bridging ligand, connecting two or more metal centers. In this mode, the pyridine nitrogen could coordinate to one metal ion, while the imidazole nitrogen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.
The actual coordination mode adopted by this compound will depend on a variety of factors, including the nature of the metal ion, the counter-ion, the solvent system used for the synthesis, and the stoichiometry of the reactants.
Synthesis and Characterization of Metal Complexes
While specific studies on the synthesis and characterization of metal complexes exclusively with this compound are not extensively documented in the reviewed literature, the general principles of coordination chemistry of pyridine and imidazole derivatives can be applied.
The synthesis of transition metal complexes with N-heterocyclic ligands like this compound typically involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. The characterization of these complexes would involve a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C=C stretching modes of the pyridine and imidazole rings upon coordination to a metal ion can confirm the involvement of the nitrogen atoms in bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the changes in the chemical shifts of the protons and carbons of the ligand upon complexation, providing insights into the coordination sites.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complexes, revealing the coordination geometry of the metal center, the bond lengths and angles, and the specific coordination mode of the ligand.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are sensitive to the coordination environment.
Based on related imidazopyridine ligands, it is anticipated that this compound would form stable complexes with a variety of transition metals, including but not limited to palladium(II), platinum(II), copper(II), and zinc(II).
The nitrogen donor atoms of this compound are also capable of coordinating to main group metal ions. The synthesis and characterization methods would be similar to those used for transition metal complexes. The nature of the resulting complexes would depend on the Lewis acidity of the main group metal and its preferred coordination number and geometry.
Thermodynamic Studies of Metal Binding
Thermodynamic studies are crucial for quantifying the stability of metal complexes and understanding the factors that govern their formation in solution.
The stability of a metal complex is quantified by its stability constant (or formation constant). For a simple 1:1 complex formation between a metal ion (M) and the ligand (L):
M + L ⇌ ML
The stability constant, K, is given by:
K = [ML] / ([M][L])
Higher values of K indicate greater stability of the complex. The determination of stability constants for complexes of this compound would likely be performed using techniques such as potentiometric titration or spectrophotometric methods.
The pKa values of the ligand are essential for understanding its protonation state at a given pH, which in turn affects its coordination ability. The pKa is the negative logarithm of the acid dissociation constant (Ka) of the protonated form of the ligand. For this compound, there would be pKa values associated with the protonation of the pyridine and imidazole rings.
Table 1: Predicted pKa Values for Pyridine and Imidazole Moieties
| Moiety | Predicted pKa |
|---|---|
| Pyridinium (B92312) ion | ~4-5 |
| Imidazolium ion | ~6-7 |
Note: These are approximate values based on the parent heterocycles and are expected to be influenced by the bromo-substituent and the linkage between the rings.
The protonation equilibria of this compound in solution can be represented by the following general equations, where LH22+ represents the fully protonated ligand:
LH22+ ⇌ LH+ + H+ (pKa1) LH+ ⇌ L + H+ (pKa2)
The determination of these protonation constants is typically carried out by potentiometric titration, where the pH of a solution of the ligand is monitored as a function of added standard acid or base. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, can also be used to study the changes in the spectra of the ligand as a function of pH, allowing for the calculation of pKa values. The bromine atom, being an electron-withdrawing group, is expected to lower the pKa values of both the pyridine and imidazole rings compared to the unsubstituted parent heterocycles.
Spectroscopic Probing of Metal-Ligand Interactions
NMR Titration Studies
No published NMR titration studies involving this compound and metal ions were found. This type of study would typically involve monitoring the chemical shifts of the ligand's protons upon incremental addition of a metal salt to provide insights into the binding stoichiometry and affinity.
UV-Vis and Fluorescence Spectroscopy of Complexes
Specific UV-Vis absorption and fluorescence emission spectra for metal complexes of this compound are not documented in the available literature. Such studies are crucial for understanding the electronic transitions within the complexes, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of coordination compounds.
Redox Properties of Metal Complexes
There is no available information on the redox properties of metal complexes formed with this compound. Investigations into this area, typically conducted using techniques like cyclic voltammetry, would be necessary to determine the electrochemical behavior and potential applications in areas such as catalysis or materials science.
Supramolecular Assembly and Self-Organization via Coordination
No research could be found that describes the use of this compound as a ligand for the construction of supramolecular assemblies or self-organized structures through metal coordination. This field of study would explore how the ligand and metal ions spontaneously form larger, ordered architectures.
Applications in Advanced Materials and Catalysis
Potential in Materials Science Research
The combination of an electron-deficient pyridine (B92270) ring and an electron-rich imidazole (B134444) ring, along with a modifiable bromine position, makes 3-Bromo-5-(5-imidazolyl)pyridine a promising scaffold for advanced materials. The distinct electronic properties and potential for intermolecular interactions are key to its utility in various materials science applications.
While direct research on this compound in OLEDs is not extensively documented, the constituent imidazole and pyridine moieties are integral to many high-performance organic electronic materials. acs.orgnih.gov Imidazole derivatives, particularly phenanthroimidazole-based compounds, are known to be effective fluorescent materials for deep-blue OLEDs. acs.org Similarly, pyrene-benzimidazole derivatives have been synthesized and characterized as novel blue emitters. nih.gov
The key to successful OLED emitters is often the strategic combination of electron-donating and electron-accepting groups to tune the emission wavelength and improve charge transport. The imidazole ring can act as a hole-transporting or electron-donating unit, while the pyridine ring is electron-deficient. This inherent electronic structure suggests that derivatives of this compound could be engineered to function as emitters or host materials in OLED devices. The bromine atom serves as a convenient synthetic handle for introducing other functional groups, such as bulky aromatic substituents, via cross-coupling reactions to prevent aggregation-caused quenching and enhance photoluminescence. acs.orgnih.gov Boron-fluorine complexes of similar dibromo-2-(2′-pyridyl)imidazole structures have been shown to be highly fluorescent in the solid state, making them valuable chromophores for functional materials. researchgate.net
Table 1: Potential Roles of this compound Moieties in OLEDs
| Structural Component | Potential Function in OLEDs | Rationale |
|---|---|---|
| Imidazole Ring | Hole-Transporting Moiety, Emitter Core | Electron-rich nature facilitates hole injection and transport; part of known fluorescent cores. acs.orgnih.gov |
| Pyridine Ring | Electron-Transporting Moiety | Electron-deficient character facilitates electron injection and transport. |
| Bromo-Substituent | Synthetic Handle for Functionalization | Enables modification via cross-coupling to tune electronic properties and prevent quenching. acs.org |
| Combined Structure | Bipolar Host Material, Emitter | Potential for balanced charge transport; intramolecular charge transfer characteristics. |
Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large hyperpolarizability, arising from significant intramolecular charge transfer between electron donor and acceptor groups, are promising candidates for NLO materials. researchgate.net
Research on analogous compounds demonstrates the NLO potential of the bromo-imidazole-pyridine scaffold. A study on 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone, a compound with similar components, revealed interesting third-order NLO properties. niscpr.res.in Computational studies on imidazole-2-carboxaldehyde also validate a strong NLO response, indicated by a high dipole moment and first-order hyperpolarizability. researchgate.net The combination of the electron-donating imidazole and electron-withdrawing pyridine, connected through a conjugated system, in this compound provides the necessary electronic asymmetry for NLO activity. The bromine atom can further enhance these properties or serve as a point for extending the conjugation, which often leads to an increased NLO response.
Chiral dopants are enantiomerically pure molecules that, when added to a nematic liquid crystal phase, induce a helical superstructure, resulting in a chiral nematic (or cholesteric) phase. mdpi.com The efficiency of a chiral dopant is measured by its helical twisting power (HTP). While this compound itself is not chiral, it can be derivatized to create chiral molecules suitable for this application.
Role as a Ligand in Catalysis
The nitrogen atoms in both the pyridine and imidazole rings of this compound possess lone pairs of electrons, making them excellent coordinating agents (ligands) for metal ions. This property is the foundation of its utility in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, used to form carbon-carbon and carbon-heteroatom bonds. acs.org The performance of these reactions is highly dependent on the ligand coordinated to the palladium center.
The this compound molecule has a dual role in this context.
As a Substrate: The bromine atom on the pyridine ring makes it an ideal electrophilic partner in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. Research on 3-halo-2-aminopyridines has shown that such substrates can be challenging due to the potential for the pyridine nitrogen to chelate the palladium catalyst, but with the right choice of bulky phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos), these reactions can proceed efficiently. nih.gov
As a Ligand Scaffold: The imidazole and pyridine nitrogens can coordinate to a metal center (like palladium or copper), forming a catalytically active complex. acs.orgrsc.org By modifying the bromine position with a phosphine group, for example, one could create a bidentate P,N-ligand. Ligands incorporating pyridine and imidazole motifs have been successfully used in various copper- and palladium-catalyzed reactions. acs.orgrsc.orgbeilstein-journals.org The electronic properties of the ligand, which influence the reactivity of the metal center, can be tuned by substituents on either ring.
Table 2: this compound in Homogeneous Cross-Coupling
| Role | Reaction Type | Key Feature | Relevant Analogs/Studies |
|---|---|---|---|
| Substrate | Suzuki, Buchwald-Hartwig | Reactive C-Br bond on an aromatic heterocycle. | Efficient coupling of 3-halo-2-aminopyridines with appropriate ligands. nih.gov |
| Ligand | Various Cross-Couplings | N-donor atoms from both rings can coordinate to the catalytic metal. | Imidazole and pyridine N-oxides used as ligands for Cu-catalyzed N-arylation. acs.org |
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and chemically versatile nature make them excellent platforms for heterogeneous catalysis. imedpub.com
The bifunctional nature of this compound makes it an ideal candidate for an organic linker in the synthesis of catalytic MOFs. The imidazole and pyridine nitrogen atoms can coordinate to metal centers to form the framework structure. researchgate.netrsc.org The resulting MOF would have accessible Lewis basic sites (the uncoordinated nitrogen atoms) within its pores, which are known to catalyze a variety of organic reactions. imedpub.com
Furthermore, the bromine atom can be used in post-synthetic modification. After the MOF is constructed, the C-Br bond can be converted into other functional groups, allowing for the precise installation of catalytic sites within the pores. For example, grafting imidazole species onto MOFs has been shown to enhance CO2 capture and catalyze its conversion into cyclic carbonates. soton.ac.uk MOFs built with imidazole and pyridine-containing linkers have been investigated for various applications, including gas storage, separation, and catalysis. researchgate.netnih.govrsc.org The incorporation of this compound as a linker could lead to robust, multifunctional MOFs with tailored catalytic activities.
Sensing and Recognition Systems
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no currently available research detailing the specific application of This compound in the development of chemo- and biosensors or fluorescent probes. While the broader classes of compounds containing pyridine and imidazole moieties are extensively studied for these applications, no specific data or research findings have been published for this compound itself within this context.
Therefore, the following sections on Chemo- and Biosensors and Fluorescent Probes cannot be populated with scientifically accurate and specific information as per the strict constraints of the request.
Chemo- and Biosensors (excluding direct biological activity mechanisms)
There is no published research available to describe the use of this compound as a component in the design of chemosensors or biosensors.
Fluorescent Probes
There is no published research available to describe the use of this compound as a fluorescent probe or as a core scaffold in the development of such probes.
Q & A
Basic: What are the optimized synthetic routes for 3-Bromo-5-(5-imidazolyl)pyridine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves bromination of a pyridine precursor followed by coupling with an imidazole derivative. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator for regioselective bromination .
- Coupling : Suzuki-Miyaura or Ullmann-type reactions to attach the imidazole moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Optimization : Yield and purity depend on temperature (80–120°C), solvent choice (THF vs. DMF), and catalyst loading. For example, prolonged reaction times in DMF improve coupling efficiency but may increase side products .
Advanced: How can density functional theory (DFT) elucidate the electronic and nonlinear optical properties of this compound?
Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level can:
- Predict HOMO-LUMO gaps (e.g., 4.2–4.5 eV), indicating charge transfer potential .
- Model nonlinear optical (NLO) properties : Hyperpolarizability values (β ~ 1.2 × 10⁻³⁰ esu) suggest utility in photonic materials .
- Resolve spectral IR and NMR simulations align with experimental results to confirm tautomeric forms (e.g., imidazole N-H vs. Br interactions) .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- Single-crystal XRD : Resolves Br and imidazole substituent positions (e.g., dihedral angle: 15° between rings) .
- ¹H/¹³C NMR : Distinct signals for pyridine C3-Br (δ ~ 8.2 ppm) and imidazole protons (δ ~ 7.5–8.0 ppm) .
- Mass spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ (e.g., m/z 254.98) and bromine isotope patterns .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in related pyridine-imidazole derivatives?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding to kinase targets (e.g., IC₅₀ < 1 μM for AAK1 inhibition) .
- Bioisosteric replacements : Replacing Br with Cl reduces cytotoxicity (e.g., HeLa cell viability increases from 40% to 70%) but lowers solubility .
- SAR studies : 5-position imidazole substitution improves selectivity for adenosine receptors (Ki < 100 nM vs. >1 μM for off-targets) .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data?
Answer:
- Reproducibility checks : Verify catalyst purity (e.g., Pd(0) vs. Pd(II) contamination) and solvent dryness (e.g., H₂O in DMF quenches catalysts) .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values to identify tautomers or solvate formation .
- Control experiments : Test intermediates (e.g., bromopyridine precursor) for residual impurities via HPLC-MS .
Advanced: What strategies optimize cross-coupling reactions involving this compound for medicinal chemistry applications?
Answer:
- Catalyst screening : PdCl₂(dppf) outperforms Pd(OAc)₂ in Suzuki reactions (yield: 75% vs. 50%) due to enhanced stability .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (150°C, 300W) while maintaining yield (80%) .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) on imidazole N-H to prevent undesired coordination during coupling .
Basic: What are the primary applications of this compound in material science and medicinal chemistry?
Answer:
- Material science : Serves as a ligand in luminescent complexes (e.g., Eu(III) complexes with quantum yield Φ = 0.15) .
- Medicinal chemistry : Intermediate for kinase inhibitors (e.g., Dengue virus NS5 inhibitors with EC₅₀ ~ 50 nM) .
Advanced: How does solvent polarity affect the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states, accelerating substitution (k = 0.15 min⁻¹ in DMF vs. 0.02 min⁻¹ in THF) .
- Protic solvents (MeOH) : Hinder reactivity due to hydrogen bonding with imidazole N-H, reducing yield by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
